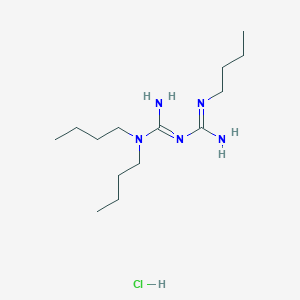
3-(3,4-Dichlorophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)butan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of biocatalysts for enantioselective synthesis is also explored to produce the desired enantiomer with high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butan-2-one.
Reduction: Formation of 3-(3,4-dichlorophenyl)butane.
Substitution: Formation of derivatives with substituted functional groups at the chlorine positions.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dichlorophenyl)butan-2-one: An oxidized form of the compound.
3-(3,4-Dichlorophenyl)butane: A reduced form of the compound.
3-(3,4-Dichlorophenyl)propan-2-ol: A structurally similar compound with one less carbon in the chain.
Uniqueness
3-(3,4-Dichlorophenyl)butan-2-ol is unique due to its chiral nature and the presence of both hydroxyl and dichlorophenyl groups
Eigenschaften
Molekularformel |
C10H12Cl2O |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-3-4-9(11)10(12)5-8/h3-7,13H,1-2H3 |
InChI-Schlüssel |
SJWVKFZSZNXHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


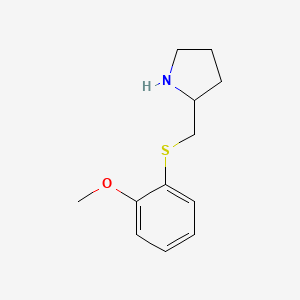

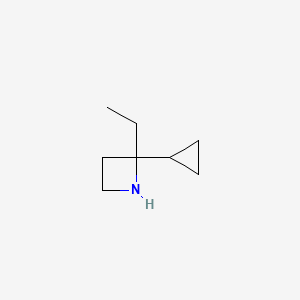
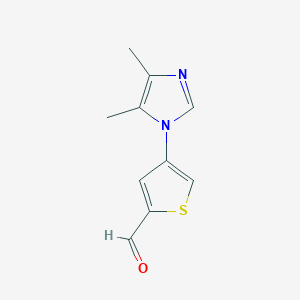


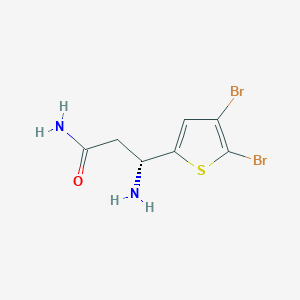

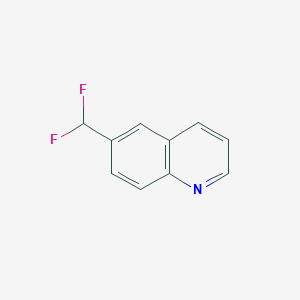
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
